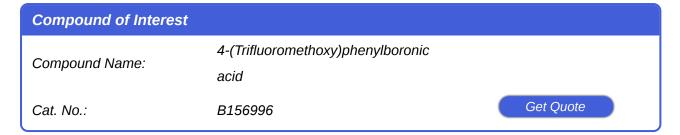


physical properties of 4-(Trifluoromethoxy)phenylboronic acid

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An In-depth Technical Guide to the Physical Properties of **4-(Trifluoromethoxy)phenylboronic Acid**

Introduction

4-(Trifluoromethoxy)phenylboronic acid is a versatile organoboron compound widely utilized in organic synthesis and medicinal chemistry.[1] As a derivative of phenylboronic acid, it serves as a crucial building block, most notably in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.[1][2] The presence of the trifluoromethoxy (-OCF3) group on the phenyl ring significantly influences the molecule's physicochemical properties, enhancing its reactivity, solubility, and stability.[1][2] This technical guide provides a comprehensive overview of the core physical properties of **4-**

(Trifluoromethoxy)phenylboronic acid, detailed experimental protocols for their determination, and workflows for its key applications, tailored for researchers, scientists, and professionals in drug development.

Core Physical and Chemical Properties

The fundamental physical and chemical identifiers for **4-(Trifluoromethoxy)phenylboronic acid** are summarized below. This data is essential for its handling, characterization, and application in a laboratory setting.



Property	Value	Reference
CAS Number	139301-27-2	[1]
Molecular Formula	С7Н6ВF3О3	[1]
Molecular Weight	205.93 g/mol	[1]
Appearance	White to off-white powder	[1]
Melting Point	120 - 130 °C	[1]
Purity	≥95% - ≥99%	[1]

Spectroscopic and Physicochemical Data

Spectroscopic data is critical for the structural elucidation and confirmation of **4- (Trifluoromethoxy)phenylboronic acid**. The acidity (pKa) is a key parameter governing its reactivity in various chemical environments.



Data Type	Description	
рКа	The acidity of the para isomer is higher than that of unsubstituted phenylboronic acid (pKa ≈ 8.8), with a pKa value approximately one unit lower due to the inductive effect of the -OCF₃ group. [3][4]	
NMR Spectroscopy	The compound has been characterized by ¹ H, ¹³ C, ¹¹ B, and ¹⁹ F NMR spectroscopy in acetone-d ₆ . The ¹¹ B NMR chemical shifts are typical for tri-coordinated boronic species. In the ¹⁹ F NMR spectrum, a triplet is observed due to long-range coupling with aromatic protons.[3][4]	
While specific quantitative data in various organic solvents is not readily available, noted to have improved solubility over sit compounds.[2] It is soluble in DMSO for preparation of stock solutions.[5] General methods for determining the solubility of acids in organic solvents are well-estable [7]		

Experimental Protocols

Accurate determination of physical properties is fundamental to chemical research. The following sections detail the standard methodologies for measuring the key properties of **4-(Trifluoromethoxy)phenylboronic acid**.

Melting Point Determination (Capillary Method)

The melting point of a crystalline solid provides a sharp indication of its purity.[8][9] The Thiele tube and modern digital apparatus (like Mel-Temp) are common instruments for this purpose.[8] [9][10]

Principle: A small, finely powdered sample of the organic solid is heated slowly at a controlled rate. The temperature range from the point at which the first drop of liquid appears to the

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temperature at which the entire sample becomes a clear liquid is recorded as the melting point range.[8][11] Pure compounds typically exhibit a sharp melting point range of 0.5-1.0°C.[9]

Apparatus and Materials:

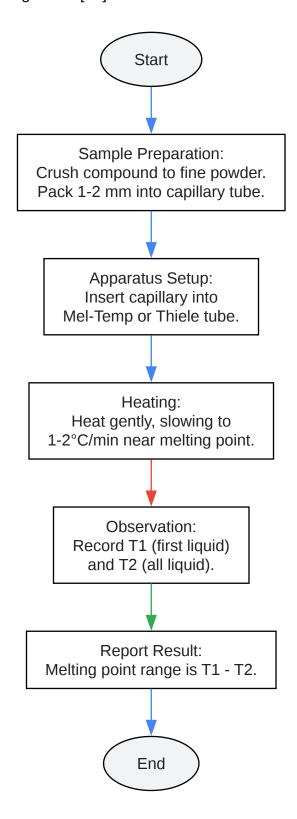
- Melting point apparatus (e.g., Mel-Temp or Thiele tube)[8][9]
- Capillary tubes (sealed at one end)[10]
- Thermometer (calibrated)[9]
- Sample of 4-(Trifluoromethoxy)phenylboronic acid
- Mortar and pestle
- Heating bath fluid (for Thiele tube, e.g., silicone oil)[9]

Procedure:

- Sample Preparation: A small amount of the compound is finely crushed into a powder.[9] The open end of a capillary tube is pushed into the powder, and the tube is tapped gently to pack the sample to a height of 1-2 mm.[12]
- Apparatus Setup:
 - Mel-Temp: The capillary tube is inserted into the sample holder of the apparatus.
 - Thiele Tube: The capillary tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb. This assembly is then immersed in the oil within the Thiele tube.[9]
- Heating: The apparatus is heated gently. For an unknown sample, a rapid determination can be performed first to find an approximate melting point.[8] Subsequently, a new sample is heated slowly, with the rate of temperature increase controlled to about 1-2°C per minute near the expected melting point.[9]
- Observation and Recording: The temperature at which the substance first begins to melt (t1)
 and the temperature at which it has completely liquefied (t2) are recorded.[12] The melting



point is reported as the range t1-t2.[12]



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Caption: Workflow for Melting Point Determination.

Solubility Determination (Dynamic Method)

The dynamic or synthetic method is a reliable technique for determining the solubility of boronic acids in various organic solvents.[6][13]

Principle: A mixture of the solute (boronic acid) and solvent of a precisely known composition is prepared. This biphasic sample is heated at a slow, constant rate with vigorous stirring. The temperature at which the last solid particles dissolve, resulting in a clear, single-phase solution, is recorded as the equilibrium solubility temperature for that specific composition. The disappearance of turbidity can be monitored visually or instrumentally.[6][7]

Apparatus and Materials:

- Jacketed glass vessel
- Magnetic stirrer and stir bar
- Calibrated temperature probe
- Luminance probe or light source and detector for turbidity measurement[6]
- Heating/cooling circulator
- Analytical balance
- 4-(Trifluoromethoxy)phenylboronic acid and high-purity organic solvents

Procedure:

- Sample Preparation: Accurately weigh the boronic acid and the chosen solvent into the jacketed glass vessel to create a mixture of known mole fraction.[6]
- Heating and Stirring: The mixture is heated at a slow, constant rate (e.g., 0.3 K/h) while being stirred vigorously to maintain homogeneity.[6]



- Equilibrium Point Determination: The turbidity of the solution is continuously monitored. The temperature at which the turbidity completely disappears (i.e., the light transmission reaches a maximum) is recorded as the solid-liquid equilibrium point for that composition.[6]
- Data Collection: The procedure is repeated for a range of different compositions to generate
 a solubility curve (mole fraction vs. temperature) for the boronic acid in the specific solvent.
 [6]

pKa Determination

The acidity constant (pKa) of boronic acids can be determined using several methods, with potentiometric and spectrophotometric titrations being the most common.[14][15]

Principle: Boronic acids are Lewis acids, accepting a hydroxide ion to form a tetrahedral boronate species. The pKa is the pH at which the concentrations of the neutral boronic acid and the anionic boronate species are equal.

- Potentiometric Titration: A solution of the boronic acid is titrated with a strong base (e.g., NaOH), and the pH is measured as a function of the volume of titrant added. The pKa is determined from the midpoint of the resulting titration curve.[16][17]
- Spectrophotometric Titration: The UV-Vis absorption spectrum of the boronic acid solution is recorded at various pH values. The pKa can be calculated from the changes in absorbance at a specific wavelength, as the boronic acid and its conjugate boronate base will have different spectra.[15][17]

General Procedure (Potentiometric Titration):

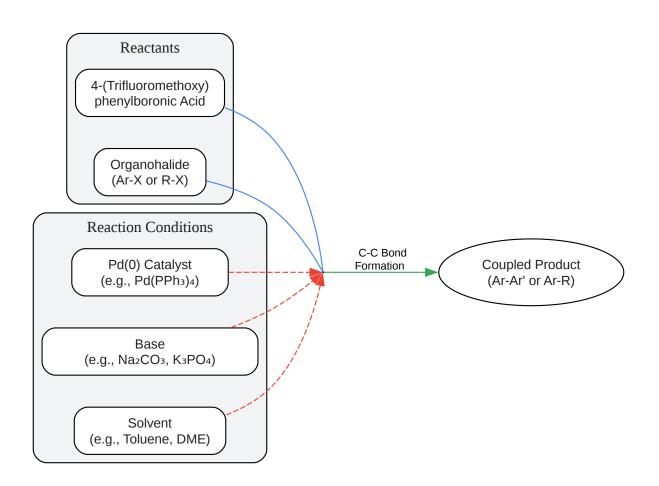
- Solution Preparation: Prepare a solution of 4-(Trifluoromethoxy)phenylboronic acid of known concentration in water or a suitable co-solvent if solubility is low.[16] Ensure the solution is free of carbonate.[17]
- Titration: Calibrate a pH meter. Titrate the solution with a standardized solution of a strong base (e.g., 0.1 M NaOH) at a constant temperature (e.g., 25 °C).[15]
- Data Recording: Record the pH of the solution after each incremental addition of the base.



 Analysis: Plot the pH versus the volume of base added. The pKa value corresponds to the pH at the half-equivalence point of the titration curve.

Application in Synthesis: Suzuki-Miyaura Coupling

4-(Trifluoromethoxy)phenylboronic acid is a key reagent in Suzuki-Miyaura cross-coupling, a powerful method for forming C-C bonds. This reaction is fundamental in the synthesis of pharmaceuticals and advanced materials.[1][2]



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Caption: Logical Relationship in Suzuki-Miyaura Coupling.



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